![molecular formula C20H39O5P B109562 Palmitoyl 3-carbacyclic Phosphatidic Acid CAS No. 476310-22-2](/img/structure/B109562.png)
Palmitoyl 3-carbacyclic Phosphatidic Acid
Overview
Description
Palmitoyl 3-carbacyclic Phosphatidic Acid is a palmitoylated Carba-like cyclophosphatidic acid and an analog of lysophosphatidic acid (LPA). It has different functions from LPA and can inhibit the activation of RhoA and inhibit the migration of melanoma cells . It effectively inhibited experimental lung metastasis and reduced the number of tumor nodules in a B16-F0 xenograft mouse model .
Molecular Structure Analysis
The molecular weight of Palmitoyl 3-carbacyclic Phosphatidic Acid is 390.49. Its formula is C20H39O5P . The SMILES representation isCCCCCCCCCCCCCCCC(OCC1CCP(O1)(O)=O)=O
.
Scientific Research Applications
Inhibition of RhoA Activation
Palmitoyl 3-carbacyclic Phosphatidic Acid has been found to inhibit the activation of RhoA . RhoA is a small GTPase protein known to regulate the actin cytoskeleton in the formation of stress fibers. Its inhibition can have significant effects on cell morphology and cell cycle progression.
Inhibition of Melanoma Cell Migration
This compound has been shown to inhibit the migration of melanoma cells . This is particularly significant in the context of cancer research, as the inhibition of cancer cell migration can potentially prevent metastasis, the process by which cancer spreads to other parts of the body.
Inhibition of Experimental Lung Metastasis
In a B16-F0 xenograft mouse model, Palmitoyl 3-carbacyclic Phosphatidic Acid effectively inhibited experimental lung metastasis . This suggests potential therapeutic applications in the treatment of lung cancer.
Reduction of Tumor Nodules
In addition to inhibiting metastasis, this compound has also been found to reduce the number of tumor nodules in a B16-F0 xenograft mouse model . This indicates that it may have direct anti-tumor effects.
Inhibition of Autotaxin
At concentrations ranging from 0.1-25 μM, Palmitoyl 3-carbacyclic Phosphatidic Acid significantly inhibits autotaxin . Autotaxin is an enzyme that plays a crucial role in cancer cell survival, growth, migration, invasion, and metastasis.
Potential Applications in Lipid Biochemistry
Given its structural similarity to lysophosphatidic acid (LPA), Palmitoyl 3-carbacyclic Phosphatidic Acid may have potential applications in lipid biochemistry . Further research is needed to explore this possibility.
Safety And Hazards
properties
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNWYINJKCNEPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436485 | |
Record name | AGN-PC-0N03WG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyl 3-carbacyclic Phosphatidic Acid | |
CAS RN |
476310-22-2 | |
Record name | AGN-PC-0N03WG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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